Atorvastatin

Catalog No.
S002603
CAS No.
134523-00-5
M.F
C33H35FN2O5
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin

CAS Number

134523-00-5

Product Name

Atorvastatin

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C33H35FN2O5

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Solubility

Practically insoluble

Synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid, atorvastatin, atorvastatin calcium, atorvastatin calcium anhydrous, atorvastatin calcium hydrate, atorvastatin calcium trihydrate, atorvastatin, calcium salt, CI 981, CI-981, CI981, Lipitor, liptonorm

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Description

The exact mass of the compound Atorvastatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insolublein water, 1.12x10-3 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles. It belongs to the ontological category of dihydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action

One key area of research involves using Atorvastatin to understand its mechanism of action at a cellular level. Scientists can leverage radiolabeled Atorvastatin, ([18F]Atorvastatin), as a tool for Positron Emission Tomography (PET) scans. This allows researchers to visualize and quantify how Atorvastatin interacts with target tissues and cells in living organisms. This can provide insights into how effectively the drug reaches its target and how well different cell types respond to treatment [].

Investigating Statin Responsiveness

Another research application of Atorvastatin focuses on understanding why some patients respond better to statin therapy than others. By studying how Atorvastatin binds to the enzyme HMG-CoA reductase (the primary target of statins) in different individuals, researchers can potentially identify factors affecting treatment effectiveness. Additionally, radiolabeled Atorvastatin might help differentiate between patients who respond well to the drug and those who do not [, ].

Atorvastatin is a lipid-lowering medication belonging to the class of drugs known as statins. It is primarily used to manage hyperlipidemia and reduce the risk of cardiovascular diseases. Atorvastatin functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol synthesis in the liver. By blocking this enzyme, atorvastatin effectively decreases the production of low-density lipoprotein cholesterol, often referred to as "bad cholesterol," while simultaneously increasing high-density lipoprotein cholesterol, known as "good cholesterol" .

Atorvastatin works by inhibiting a key enzyme in the cholesterol synthesis pathway called HMG-CoA reductase []. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor for cholesterol production. By inhibiting HMG-CoA reductase, Atorvastatin reduces the liver's ability to produce cholesterol, leading to lower blood cholesterol levels.

Atorvastatin is generally well-tolerated, but some side effects can occur, including muscle aches, fatigue, and digestive issues []. In rare cases, it can cause liver damage. It's crucial to discuss potential side effects with a doctor before taking Atorvastatin.

The primary mechanism of action for atorvastatin involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in the biosynthesis of cholesterol. The resulting decrease in mevalonate leads to reduced cholesterol levels in the liver and promotes an increase in low-density lipoprotein receptors on hepatocyte surfaces, enhancing the clearance of low-density lipoprotein from the bloodstream .

Atorvastatin is extensively metabolized by cytochrome P450 3A4 in both the intestine and liver, yielding active metabolites that also contribute to its pharmacological effects .

Atorvastatin exhibits significant biological activity by lowering total cholesterol, low-density lipoprotein cholesterol, triglycerides, and apolipoprotein B levels while increasing high-density lipoprotein cholesterol levels. It has been shown to be effective in patients with various forms of dyslipidemia and is commonly prescribed for both primary and secondary prevention of coronary heart disease .

The pharmacokinetic profile of atorvastatin reveals a rapid absorption rate following oral administration, with peak plasma concentrations occurring within 1-2 hours. The drug has a bioavailability of approximately 14% due to extensive first-pass metabolism .

Atorvastatin can be synthesized through several methods, with one notable approach being a concise and convergent synthesis involving multicomponent reactions. This method reduces the number of steps required for synthesis compared to traditional routes. The Paal–Knorr route is commonly employed, consisting of six steps excluding precursor synthesis. Recent advancements have introduced variations such as the Stetter/Paal–Knorr reaction sequence and Hantzsch pyrrole synthesis, which optimize the synthetic process .

The final product is typically obtained through lactonization reactions that yield atorvastatin in a more efficient manner than previous methods.

Atorvastatin is primarily utilized for:

  • Hyperlipidemia Management: Reducing elevated levels of cholesterol and triglycerides.
  • Cardiovascular Disease Prevention: Lowering the risk of heart attacks and strokes in individuals with established cardiovascular disease or risk factors.
  • Familial Hypercholesterolemia: Treating genetic conditions that lead to high cholesterol levels .

Additionally, atorvastatin has been investigated for its potential benefits beyond lipid-lowering effects, including anti-inflammatory properties.

Atorvastatin interacts with various drugs and substances, which can significantly affect its pharmacokinetics and therapeutic efficacy. Notable interactions include:

  • Cytochrome P450 Inhibitors: Co-administration with potent inhibitors can lead to increased plasma concentrations of atorvastatin, raising the risk of adverse effects such as myopathy.
  • Organic Anion Transporting Polypeptide 1B1 Inhibitors: These can enhance atorvastatin's bioavailability .
  • CYP3A4 Inducers: These may decrease atorvastatin levels, reducing its effectiveness.

Genetic polymorphisms affecting drug transporters like Breast Cancer Resistance Protein and OATP1B1 have also been shown to influence individual responses to atorvastatin therapy .

Atorvastatin belongs to a class of drugs known as statins. Other similar compounds include:

  • Simvastatin
  • Rosuvastatin
  • Pravastatin
  • Fluvastatin
  • Pitavastatin

Comparison Table

CompoundMechanism of ActionUnique Features
AtorvastatinInhibits HMG-CoA reductaseActive compound; does not require activation
SimvastatinInhibits HMG-CoA reductaseRequires metabolic activation
RosuvastatinInhibits HMG-CoA reductaseHigher potency; longer half-life
PravastatinInhibits HMG-CoA reductaseLess potent; fewer drug interactions
FluvastatinInhibits HMG-CoA reductaseShorter half-life; less lipid-lowering effect
PitavastatinInhibits HMG-CoA reductaseUnique structure; fewer interactions

Atorvastatin's unique properties include its active form that does not require metabolic activation and its extensive clinical use for various dyslipidemias compared to other statins. Its efficacy in lowering cardiovascular risk makes it one of the most widely prescribed medications globally .

The optimization of the Paal-Knorr route has focused on enhancing both efficiency and sustainability. Recent developments have demonstrated that multicomponent reaction chemistry can be successfully employed to improve and optimize this synthetic route [1] [2]. These modifications include innovative one-pot procedures that integrate multiple transformations, significantly reducing the overall step count and improving atom economy.

Patent literature reveals sophisticated approaches to atorvastatin intermediate preparation using Paal-Knorr condensation. One manufacturing process incorporates an acetonide ester formation at the key convergent step, where the reaction employs organic acid catalysts or their salts in combination with specific solvents [3]. The process utilizes acidic resin catalysts, with mass fractions accounting for 2.6 to 9.5% of the compound mass, operating at temperatures between 10-30°C for 4-6 hours [4].

The Royal Society of Chemistry has documented that the Paal-Knorr pyrrole formation employed two components: diketone and side-chain amine, wherein the 1,3-diol functionality is protected as an acetonide [5]. This protection strategy proves crucial for maintaining stereochemical integrity throughout the synthesis while allowing subsequent deprotection under mild conditions.

Process optimization studies have revealed that reaction conditions significantly impact both yield and product quality. The mild reaction conditions, typically conducted at ambient temperature with careful pH control, contribute to the high selectivity characteristic of this route. The elimination of harsh reaction conditions represents a significant advancement in green chemistry principles, reducing energy consumption and minimizing side product formation.

Münchnone Cycloaddition Strategies for Core Assembly

The münchnone cycloaddition strategy represents a sophisticated alternative approach for atorvastatin synthesis, offering unique regioselectivity advantages. In 2015, a total synthesis of atorvastatin via a late-stage, regioselective 1,3-dipolar münchnone cycloaddition was described, involving the reaction of amido acid with acetylene derivative [1] [2]. Although this synthesis provided an elegant solution to regioselectivity challenges, the synthesis of the required derivative necessitated five sequential steps, contributing to an eight-step total synthesis.

The münchnone intermediate generation occurs through the reaction of amino acid derivatives, where dehydration to a ketene moiety represents the most common route for synthesis. Alternative approaches include the isomerization of oxazol-5-(4H)-ones (azlactones) to N-substituted münchnones, which can be transformed into other münchnones through N-quaternization with electrophiles followed by deprotonation [6].

Metal-mediated routes to münchnones involve the use of alpha-metalated amide precursors, which undergo carbonylation to form the desired münchnone intermediates [6]. These intermediates demonstrate remarkable utility in cycloaddition processes, particularly when generated in situ and trapped by appropriate dipolarophiles.

The 1,3-dipolar cycloaddition reaction represents a versatile method for synthesizing five-membered heterocycles with high regio- and stereoselectivity. Type III 1,3-dipolar cycloaddition, characterized by the interaction between the LUMO of the dipole and the HOMO of the dipolarophile, proves particularly relevant for münchnone chemistry [7]. This "inverse electron demand" reaction type allows for precise control over regiochemical outcomes.

Research has demonstrated that münchnone intermediates can be successfully employed to obtain atorvastatin through cycloaddition reactions with appropriate alkynes. The synthetic procedures involve generating münchnone intermediates in situ, followed by immediate trapping with acetylene derivatives to form the desired pyrrole core with excellent regioselectivity [6].

Multicomponent Reaction (Ugi) Approaches

The choice of convertible isocyanide proves crucial for process success, as it allows for facile cleavage under basic pH conditions while maintaining the integrity of other functional groups. The one-pot acid deprotection and isocyanide cleavage yields the valuable intermediate in a diastereomeric ratio of 5:4 with 87% yield [9]. This efficiency represents a significant improvement over traditional sequential approaches.

The Ugi reaction mechanism proceeds through the initial condensation between a carbonyl component and an amine, followed by protonation of the resulting imine by carboxylic acid. The activated iminium intermediate reacts with the isocyanide to form an alpha-aminonitrilium derivative, which undergoes nucleophilic attack by the carboxylate, ultimately leading to the irreversible Mumm rearrangement that drives the reaction to completion [10].

Current approaches effectively reduce the number of steps toward atorvastatin to only four compared with seven reported in literature, establishing this methodology as equally competitive with or superior to the Paal-Knorr route [9]. The synthetic strategy utilizing multicomponent reaction adducts bearing convertible isocyanides yields the 1,4-amido acid motif, providing faster access to atorvastatin while enabling the synthesis of numerous derivatives.

The convergent nature of the Ugi approach allows for the ready synthesis of substituted bioactive pyrroles with great diversity on substituents in the 1-, 2-, and 5-positions. This versatility proves particularly valuable for developing positron emission tomography labeled derivatives and other structurally related compounds [9].

Analysis of multicomponent reactions reveals that approximately 5% of currently marketed drugs can be synthesized using these methodologies, even though they are typically produced by classical sequential pathways [10]. The application of multicomponent chemistry to atorvastatin synthesis demonstrates the immense advantages of this approach in pharmaceutical manufacturing.

Green Chemistry Innovations in Industrial Production

Green chemistry innovations in atorvastatin production have revolutionized the manufacturing landscape, with biocatalytic processes leading the transformation toward sustainable synthesis. The development of a green-by-design, two-step, three-enzyme process for synthesizing key atorvastatin intermediates represents a landmark achievement in pharmaceutical manufacturing [11] [12]. This process features biocatalytic reduction of ethyl-4-chloroacetoacetate using ketoreductase in combination with glucose and NADP-dependent glucose dehydrogenase for cofactor regeneration.

The optimized biocatalytic process achieves remarkable environmental benefits, with an E-factor of 5.8 when process water is not included, and 18 when included [12] [13]. These values represent substantial improvements over traditional chemical processes, which typically exhibit E-factors exceeding 50. The volumetric productivity improvements are equally impressive, with the enzymatic process achieving 30.6 grams per liter per hour, representing a 400-fold improvement over published enzymatic reaction conditions [14] [15].

Directed evolution technologies have played a crucial role in optimizing enzyme performance according to predefined criteria and process parameters. In the case of halohydrin dehalogenase reactions, directed evolution afforded a 2500-fold improvement in volumetric productivity per biocatalyst loading [12] [13]. This dramatic enhancement enabled economical and environmentally attractive production of the key hydroxynitrile intermediate.

The Presidential Green Chemistry Challenge recognized Codexis for developing cutting-edge genetic methods to create "designer enzymes" that greatly improve the manufacture of the key building block for atorvastatin [16]. The new enzymatic process reduces waste, uses less solvent, requires less processing equipment, increases yield, and improves worker safety compared to previous processes.

Process intensification through end-to-end continuous manufacturing represents another significant green chemistry innovation. Recent developments have demonstrated the creation and implementation of an integrated continuous manufacturing process for atorvastatin calcium, involving reaction, crystallization, spherical agglomeration, filtration, and drying [17] [18]. This approach achieves significant improvements in cake yield, solvent retention, throughput, and productivity.

The biocatalytic approach adheres to multiple green chemistry principles simultaneously. The process operates at ambient temperature and pressure with pH 7, eliminating the high energy demands of elevated temperatures and high vacuum distillation required in traditional processes [13]. The enzyme catalysts and glucose co-substrate derive from renewable raw materials and are completely biodegradable, with by-products including gluconate, NADP, residual glucose, enzyme, and minerals.

Advanced enzyme engineering has further enhanced the sustainability profile of atorvastatin production. The development of enhanced halohydrin dehalogenase variants through focused directed evolution has resulted in enzymes with 15-fold increased activity and 2-fold increased productivity compared to wild-type enzymes [19]. These improvements make the process more economically feasible while maintaining excellent environmental performance.

The integration of multiple biocatalytic steps represents a general, practical, and economical route to statins. The complete process, integrating key biocatalytic steps that form two carbon-carbon bonds stereoselectively with subsequent chemical transformations, demonstrates the potential for comprehensive green chemistry implementation in pharmaceutical manufacturing [14] [15].

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

558.25300038 g/mol

Monoisotopic Mass

558.25300038 g/mol

Boiling Point

722 ºC at 760 mmHg

Heavy Atom Count

41

Vapor Density

6.95X10-25 mm Hg at 25 °C (est)

LogP

6.36
log Kow = 6.36 (est)

Melting Point

159.1 - 190.6 °C

UNII

A0JWA85V8F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Use and Manufacturing

Atorvastatin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Atorvastatin is indicated for the treatment of several types of dyslipidemias, including primary hyperlipidemia and mixed dyslipidemia in adults, hypertriglyceridemia, primary dysbetalipoproteinemia, homozygous familial hypercholesterolemia, and heterozygous familial hypercholesterolemia in adolescent patients with failed dietary modifications. Dyslipidemia describes an elevation of plasma cholesterol, triglycerides or both as well as to the presence of low levels of high-density lipoprotein. This condition represents an increased risk for the development of atherosclerosis. Atorvastatin is indicated, in combination with dietary modifications, to prevent cardiovascular events in patients with cardiac risk factors and/or abnormal lipid profiles. Atorvastatin can be used as a preventive agent for myocardial infarction, stroke, revascularization, and angina, in patients without coronary heart disease but with multiple risk factors and in patients with type 2 diabetes without coronary heart disease but multiple risk factors. Atorvastatin may be used as a preventive agent for non-fatal myocardial infarction, fatal and non-fatal stroke, revascularization procedures, hospitalization for congestive heart failure and angina in patients with coronary heart disease. Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD. Statin-indicated conditions include diabetes mellitus, clinical atherosclerosis (including myocardial infarction, acute coronary syndromes, stable angina, documented coronary artery disease, stroke, trans ischemic attack (TIA), documented carotid disease, peripheral artery disease, and claudication), abdominal aortic aneurysm, chronic kidney disease, and severely elevated LDL-C levels.
FDA Label
Pure hypercholesterolaemia (heterozygous, homozygous, or otherwise primary hypercholesterolaemia), combined (mixed) hyperlipidaemia; prevention of cardiovascular events

Livertox Summary

Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.

Drug Classes

Antilipemic Agents

Therapeutic Uses

Anticholesteremic Agents; Hydroxymethylglutaryl-CoA Reductase Inhibitors
In adult patients without clinically evident coronary heart disease, but with multiple risk factors for coronary heart disease such as age, smoking, hypertension, low HDL-C, or a family history of early coronary heart disease, Lipitor is indicated to: Reduce the risk of myocardial infarction; Reduce the risk of stroke; Reduce the risk for revascularization procedures and angina. /Included in US product label/
In patients with type 2 diabetes, and without clinically evident coronary heart disease, but with multiple risk factors for coronary heart disease such as retinopathy, albuminuria, smoking, or hypertension, Lipitor is indicated to: Reduce the risk of myocardial infarction; Reduce the risk of stroke. /Included in US product label/
In patients with clinically evident coronary heart disease, Lipitor is indicated to: Reduce the risk of non-fatal myocardial infarction; Reduce the risk of fatal and non-fatal stroke; Reduce the risk for revascularization procedures; Reduce the risk of hospitalization for congestive heart failure (CHF); Reduce the risk of angina. /Included in US product label/
For more Therapeutic Uses (Complete) data for ATORVASTATIN (15 total), please visit the HSDB record page.

Pharmacology

Atorvastatin is an oral antilipemic agent that reversibly inhibits HMG-CoA reductase. It lowers total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apo B), non-high density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations. High LDL-C, low HDL-C and high TG concentrations in the plasma are associated with increased risk of atherosclerosis and cardiovascular disease. The total cholesterol to HDL-C ratio is a strong predictor of coronary artery disease, and high ratios are associated with a higher risk of disease. Increased levels of HDL-C are associated with lower cardiovascular risk. By decreasing LDL-C and TG and increasing HDL-C, atorvastatin reduces the risk of cardiovascular morbidity and mortality.[A174580,A181087,A181406,A181925] Elevated cholesterol levels (and high low-density lipoprotein (LDL) levels in particular) are an important risk factor for the development of CVD.[A181087] Clinical studies have shown that atorvastatin reduces LDL-C and total cholesterol by 36-53%.[A177415] In patients with dysbetalipoproteinemia, atorvastatin reduced the levels of intermediate-density lipoprotein cholesterol.[A177397] It has also been suggested that atorvastatin can limit the extent of angiogenesis, which can be useful in the treatment of chronic subdural hematoma.[A177388] **Myopathy/Rhabdomyolysis** Atorvastatin, like other HMG-CoA reductase inhibitors, is associated with a risk of drug-induced myopathy characterized by muscle pain, tenderness, or weakness in conjunction with elevated levels of creatine kinase (CK). Myopathy often manifests as rhabdomyolysis with or without acute renal failure secondary to myoglobinuria. The risk of statin-induced myopathy is dose-related, and the symptoms of myopathy are typically resolved upon drug discontinuation. Results from observational studies suggest that 10-15% of people taking statins may experience muscle aches at some point during treatment.[A182258] **Liver Dysfunction** Statins, like some other lipid-lowering therapies, have been associated with biochemical abnormalities of liver function. Persistent elevations (> 3 times the upper limit of normal [ULN] occurring on two or more occasions) in serum transaminases occurred in 0.7% of patients who received atorvastatin in clinical trials. This effect appears to be dose-related.[F4670,F4673] **Endocrine Effects** Statins are associated with a risk of increased serum HbA1c and glucose levels. An _in vitro_ study demonstrated a dose-dependent cytotoxic effect on human pancreatic islet β cells following treatment with atorvastatin. Moreover, insulin secretion rates decreased relative to control.[A182012] HMG-CoA reductase inhibitors interfere with cholesterol synthesis and may theoretically interfere with the production of adrenal and/or gonadal steroids. Clinical studies with atorvastatin and other HMG-CoA reductase inhibitors have suggested that these agents do not affect plasma cortisol concentrations, basal plasma testosterone concentration, or adrenal reserve. However, the effect of statins on male fertility has not been fully investigated. The effects of statins on the pituitary-gonadal axis in premenopausal women are unknown.[F4673] **Cardiovascular** Significant decreases in circulating ubiquinone levels in patients treated with atorvastatin and other statins have been observed. The clinical significance of a potential long-term statin-induced deficiency of ubiquinone has not been established. It has been reported that a decrease in myocardial ubiquinone levels could lead to impaired cardiac function in patients with borderline congestive heart failure.[F4673] **Lipoprotein A** In some patients, the beneficial effect of lowered total cholesterol and LDL-C levels may be partly blunted by the concomitant increase in Lp(a) lipoprotein concentrations. Present knowledge suggests the importance of high Lp(a) levels as an emerging risk factor for coronary heart disease.[F4673] Further studies have demonstrated statins affect Lp(a) levels differently in patients with dyslipidemia depending on their apo(a) phenotype; statins increase Lp(a) levels exclusively in patients with the low molecular weight apo(a) phenotype.[A181418]
Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)

MeSH Pharmacological Classification

Anticholesteremic Agents

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AA - Hmg coa reductase inhibitors
C10AA05 - Atorvastatin

Mechanism of Action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation.
In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s).
Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk.
Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ...
3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations.
Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HMGCR [HSA:3156] [KO:K00021]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

134523-00-5
110862-48-1

Absorption Distribution and Excretion

Atorvastatin presents a dose-dependent and non-linear pharmacokinetic profile. It is very rapidly absorbed after oral administration. After the administration of a dose of 40 mg, its peak plasma concentration of 28 ng/ml is reached 1-2 hours after initial administration with an AUC of about 200 ng∙h/ml. Atorvastatin undergoes extensive first-pass metabolism in the wall of the gut and the liver, resulting in an absolute oral bioavailability of 14%. Plasma atorvastatin concentrations are lower (approximately 30% for Cmax and AUC) following evening drug administration compared with morning. However, LDL-C reduction is the same regardless of the time of day of drug administration. Administration of atorvastatin with food results in prolonged Tmax and a reduction in Cmax and AUC. Breast Cancer Resistance Protein (BCRP) is a membrane-bound protein that plays an important role in the absorption of atorvastatin. Evidence from pharmacogenetic studies of c.421C>A single nucleotide polymorphisms (SNPs) in the gene for BCRP has demonstrated that individuals with the 421AA genotype have reduced functional activity and 1.72-fold higher AUC for atorvastatin compared to study individuals with the control 421CC genotype. This has important implications for the variation in response to the drug in terms of efficacy and toxicity, particularly as the BCRP c.421C>A polymorphism occurs more frequently in Asian populations than in Caucasians. Other statin drugs impacted by this polymorphism include [fluvastatin], [simvastatin], and [rosuvastatin]. Genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) have been shown to impact atorvastatin pharmacokinetics. Evidence from pharmacogenetic studies of the c.521T>C single nucleotide polymorphism (SNP) in the gene encoding OATP1B1 (SLCO1B1) demonstrated that atorvastatin AUC was increased 2.45-fold for individuals homozygous for 521CC compared to homozygous 521TT individuals. Other statin drugs impacted by this polymorphism include [simvastatin], [pitavastatin], [rosuvastatin], and [pravastatin].
Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation. The renal elimination of atorvastatin is very minimal and represents less than 1% of the eliminated dose.
The reported volume of distribution of atorvastatin is of 380 L.
The registered total plasma clearance of atorvastatin is of 625 ml/min.
/MILK/ In a separate experiment, a single dose of 10 mg/kg atorvastatin administered to female Wistar rats on gestation day 19 or lactation day 13 provided evidence of placental transfer and excretion into the milk.
Lipitor and its metabolites are eliminated primarily in bile following hepatic and/or extra-hepatic metabolism; however, the drug does not appear to undergo enterohepatic recirculation. ... Less than 2% of a dose of Lipitor is recovered in urine following oral administration.
/MILK/ It is not known whether atorvastatin is excreted in human milk, but a small amount of another drug in this class does pass into breast milk. Nursing rat pups had plasma and liver drug levels of 50% and 40%, respectively, of that in their mother's milk.
Mean volume of distribution of Lipitor is approximately 381 liters. Lipitor is >/= 98% bound to plasma proteins. A blood/plasma ratio of approximately 0.25 indicates poor drug penetration into red blood cells.
For more Absorption, Distribution and Excretion (Complete) data for ATORVASTATIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Atorvastatin is highly metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products, primarily by Cytochrome P450 3A4 in the intestine and liver. Atorvastatin's metabolites undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3. These lactones can be hydrolyzed back to their corresponding acid forms and exist in equilibirum. _In vitro_ inhibition of HMG-CoA reductase by ortho- and parahydroxylated metabolites is equivalent to that of atorvastatin. Approximately 70% of circulating inhibitory activity for HMG-CoA reductase is attributed to active metabolites.
Lipitor is extensively metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products. In vitro inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by ortho- and parahydroxylated metabolites is equivalent to that of Lipitor. Approximately 70% of circulating inhibitory activity for HMG-CoA reductase is attributed to active metabolites. In vitro studies suggest the importance of Lipitor metabolism by cytochrome P450 3A4, consistent with increased plasma concentrations of Lipitor in humans following co-administration with erythromycin, a known inhibitor of this isozyme. In animals, the ortho-hydroxy metabolite undergoes further glucuronidation.
The active forms of all marketed hydroxymethylglutaryl (HMG)-CoA reductase inhibitors share a common dihydroxy heptanoic or heptenoic acid side chain. In this study, we present evidence for the formation of acyl glucuronide conjugates of the hydroxy acid forms of simvastatin (SVA), atorvastatin (AVA), and cerivastatin (CVA) in rat, dog, and human liver preparations in vitro and for the excretion of the acyl glucuronide of SVA in dog bile and urine. Upon incubation of each statin (SVA, CVA or AVA) with liver microsomal preparations supplemented with UDP-glucuronic acid, two major products were detected. Based on analysis by high-pressure liquid chromatography, UV spectroscopy, and/or liquid chromatography (LC)-mass spectrometry analysis, these metabolites were identified as a glucuronide conjugate of the hydroxy acid form of the statin and the corresponding delta-lactone. By means of an LC-NMR technique, the glucuronide structure was established to be a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid. The formation of statin glucuronide and statin lactone in human liver microsomes exhibited modest intersubject variability (3- to 6-fold; n = 10). Studies with expressed UDP glucuronosyltransferases (UGTs) revealed that both UGT1A1 and UGT1A3 were capable of forming the glucuronide conjugates and the corresponding lactones for all three statins. Kinetic studies of statin glucuronidation and lactonization in liver microsomes revealed marked species differences in intrinsic clearance (CL(int)) values for SVA (but not for AVA or CVA), with the highest CL(int) observed in dogs, followed by rats and humans. Of the statins studied, SVA underwent glucuronidation and lactonization in human liver microsomes, with the lowest CL(int) (0.4 uL/min/mg of protein for SVA versus approximately 3 uL/min/mg of protein for AVA and CVA). Consistent with the present in vitro findings, substantial levels of the glucuronide conjugate (approximately 20% of dose) and the lactone form of SVA [simvastatin (SV); approximately 10% of dose] were detected in bile following i.v. administration of [(14)C]SVA to dogs. The acyl glucuronide conjugate of SVA, upon isolation from an in vitro incubation, underwent spontaneous cyclization to SV. Since the rate of this lactonization was high under conditions of physiological pH, the present results suggest that the statin lactones detected previously in bile and/or plasma following administration of SVA to animals or of AVA or CVA to animals and humans, might originate, at least in part, from the corresponding acyl glucuronide conjugates. Thus, acyl glucuronide formation, which seems to be a common metabolic pathway for the hydroxy acid forms of statins, may play an important, albeit previously unrecognized, role in the conversion of active HMG-CoA reductase inhibitors to their latent delta-lactone forms.
The genetic variation underlying atorvastatin (ATV) pharmacokinetics was evaluated in a Mexican population. Aims of this study were: 1) to reveal the frequency of 87 polymorphisms in 36 genes related to drug metabolism in healthy Mexican volunteers, 2) to evaluate the impact of these polymorphisms on ATV pharmacokinetics, 3) to classify the ATV metabolic phenotypes of healthy volunteers, and 4) to investigate a possible association between genotypes and metabolizer phenotypes. A pharmacokinetic study of ATV (single 80-mg dose) was conducted in 60 healthy male volunteers. ATV plasma concentrations were measured by high-performance liquid chromatography mass spectrometry. Pharmacokinetic parameters were calculated by the non-compartmental method. The polymorphisms were determined with the PHARMAchip microarray and the TaqMan probes genotyping assay. Three metabolic phenotypes were found in our population: slow, normal, and rapid. Six gene polymorphisms were found to have a significant effect on ATV pharmacokinetics: MTHFR (rs1801133), DRD3 (rs6280), GSTM3 (rs1799735), TNFa (rs1800629), MDR1 (rs1045642), and SLCO1B1 (rs4149056). The combination of MTHFR, DRD3 and MDR1 polymorphisms associated with a slow ATV metabolizer phenotype.
Atorvastatin has known human metabolites that include 7-[2-(4-Fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid and 7-[2-(4-Fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid.
Atorvastatin is extensively metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products. In vitro inhibition of HMG-CoA reductase by ortho- and parahydroxylated metabolites is equivalent to that of atorvastatin. Approximately 70% of circulating inhibitory activity for HMG-CoA reductase is attributed to active metabolites. CYP3A4 is also involved in the metabolism of atorvastatin.

Associated Chemicals

Atorvastatin calcium; 134523-03-8

Wikipedia

Atorvastatin
Mesna

Drug Warnings

Lipitor is contraindicated in women who are or may become pregnant. Serum cholesterol and triglycerides increase during normal pregnancy. Lipid lowering drugs offer no benefit during pregnancy because cholesterol and cholesterol derivatives are needed for normal fetal development. Atherosclerosis is a chronic process, and discontinuation of lipid-lowering drugs during pregnancy should have little impact on long-term outcomes of primary hypercholesterolemia therapy.
Statins may cause fetal harm when administered to a pregnant woman. Lipitor should be administered to women of childbearing potential only when such patients are highly unlikely to conceive and have been informed of the potential hazards. If the woman becomes pregnant while taking Lipitor, it should be discontinued immediately and the patient advised again as to the potential hazards to the fetus and the lack of known clinical benefit with continued use during pregnancy.
It is not known whether atorvastatin is excreted in human milk, but a small amount of another drug in this class does pass into breast milk. Nursing rat pups had plasma and liver drug levels of 50% and 40%, respectively, of that in their mother's milk. Animal breast milk drug levels may not accurately reflect human breast milk levels. Because another drug in this class passes into human milk and because statins have a potential to cause serious adverse reactions in nursing infants, women requiring Lipitor treatment should be advised not to nurse their infants.
Myopathy (defined as muscle aches or weakness in conjunction with increases in creatine kinase [CK, creatine phosphokinase, CPK] concentrations exceeding 10 times the upper limit of normal [ULN]) has been reported occasionally in patients receiving statins, including atorvastatin. Rhabdomyolysis with acute renal failure secondary to myoglobinuria also has been reported rarely in patients receiving statins, including atorvastatin.
For more Drug Warnings (Complete) data for ATORVASTATIN (33 total), please visit the HSDB record page.

Biological Half Life

The half-life of atorvastatin is 14 hours while the half-life of its metabolites can reach up to 30 hours.
/MILK/ ...After administration to lactating rats, radioactivity in milk reached the maximum of 17.1 ng eq./mL at 6.0 hr and thereafter declined with a half-life of 7.8 hr.
Mean plasma elimination half-life of Lipitor in humans is approximately 14 hours, but the half-life of inhibitory activity for HMG-CoA reductase is 20 to 30 hours due to the contribution of active metabolites.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation: B.D. Roth, European Patent Office patent 409281; idem, United States of America patent 5273995 (1991, 1993 both to Warner-Lambert).

Clinical Laboratory Methods

LC/MS/MS determination in serum

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. /Atorvastatin calcium salt trihydrate/
Store at controlled room temperature 20-25 °C.

Interactions

Concomitant use of atorvastatin with efavirenz may result in reductions in plasma concentrations of atorvastatin. Following concomitant use of atorvastatin (10 mg daily for 3 days) and efavirenz (600 mg once daily for 14 days), atorvastatin peak plasma concentration and AUC were decreased by 1 and 41%, respectively.
Concomitant use of atorvastatin (80 mg once daily for 14 days) and digoxin (0.25 mg once daily for 20 days) resulted in 20 and 15% increases in digoxin peak plasma concentration and AUC, respectively. Therefore, patients receiving such concomitant therapy should be monitored appropriately.
Concomitant use of atorvastatin and azole antifungals (e.g., itraconazole) increases the risk of myopathy or rhabdomyolysis. Following concomitant use of atorvastatin (40 mg as a single dose) and itraconazole (200 mg once daily for 4 days), atorvastatin peak plasma concentration and area under the plasma concentration-time curve (AUC) were increased by 20% and 3.3-fold, respectively. Clinicians considering concomitant use of atorvastatin and itraconazole or other azole antifungals should weigh the benefits and risks of such concomitant therapy. During concomitant therapy with itraconazole, the lowest necessary dosage of atorvastatin should be employed, and dosage of atorvastatin should not exceed 20 mg daily. Patients receiving concomitant therapy with atorvastatin and azole antifungals should be monitored for manifestations of muscle pain, tenderness, or weakness, particularly during the initial months of therapy and following an increase in dosage of either drug.
Concomitant use of atorvastatin and cyclosporine increases the risk of myopathy or rhabdomyolysis. Following concomitant use of atorvastatin (10 mg daily for 28 days) and cyclosporine (5.2 mg/kg daily), atorvastatin peak plasma concentration and AUC were increased by 10.7- and 8.7-fold, respectively. Concomitant use of atorvastatin and cyclosporine should be avoided.
For more Interactions (Complete) data for ATORVASTATIN (27 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Atorvastatin calcium salt trihydrate/

Dates

Modify: 2023-09-13
[1]. Nawrocki, J.W., et al., Reduction of LDL cholesterol by 25% to 60% in patients with primary hypercholesterolemia by atorvastatin, a new HMG-CoA reductase inhibitor. Arterioscler Thromb Vasc Biol, 1995. 15(5): p. 678-82.

[2]. Colhoun, H.M., et al., Primary prevention of cardiovascular disease with atorvastatin in type 2 diabetes in the Collaborative Atorvastatin Diabetes Study (CARDS): multicentre randomised placebo-controlled trial. Lancet, 2004. 364(9435): p. 685-96.

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